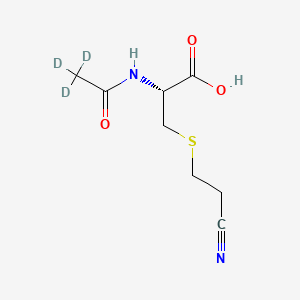
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is a deuterated derivative of N-acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is often used in scientific research due to its unique properties, which include the presence of a deuterium atom. Deuterium, a stable isotope of hydrogen, is used to trace and study various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a cyanoethyl group. The deuterium atom is incorporated during the acetylation step. The reaction conditions often include the use of acetic anhydride and a deuterated solvent to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used to study metabolic pathways involving cysteine and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing cysteine.
Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine involves its incorporation into metabolic pathways where cysteine is a key component. The deuterium atom allows researchers to trace the compound through various biochemical processes, providing insights into reaction mechanisms and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-L-cysteine: A commonly used antioxidant and mucolytic agent.
S-(2-cyanoethyl)-L-cysteine: A precursor in the synthesis of various cysteine derivatives.
Uniqueness
N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of the deuterium atom, which makes it particularly useful in tracing studies and kinetic experiments. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.
Propiedades
IUPAC Name |
3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVYEUEJCNDHM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CSCCC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














